2-[(Thiophen-2-ylmethyl)amino]propane-1,3-diol
CAS No.:
Cat. No.: VC17813368
Molecular Formula: C8H13NO2S
Molecular Weight: 187.26 g/mol
* For research use only. Not for human or veterinary use.
![2-[(Thiophen-2-ylmethyl)amino]propane-1,3-diol -](/images/structure/VC17813368.png)
Specification
Molecular Formula | C8H13NO2S |
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Molecular Weight | 187.26 g/mol |
IUPAC Name | 2-(thiophen-2-ylmethylamino)propane-1,3-diol |
Standard InChI | InChI=1S/C8H13NO2S/c10-5-7(6-11)9-4-8-2-1-3-12-8/h1-3,7,9-11H,4-6H2 |
Standard InChI Key | DIWNQIMRQMQHMO-UHFFFAOYSA-N |
Canonical SMILES | C1=CSC(=C1)CNC(CO)CO |
Introduction
Chemical Identity and Structural Features
2-[(Thiophen-2-ylmethyl)amino]propane-1,3-diol (IUPAC name: 2-[(thiophen-2-ylmethyl)amino]propane-1,3-diol) is characterized by a central propane-1,3-diol chain substituted with an amino group linked to a thiophen-2-ylmethyl moiety. The molecular formula is C₉H₁₃NO₂S, with a molecular weight of 199.27 g/mol. The thiophene ring, a five-membered aromatic system containing sulfur, contributes to the compound’s electronic properties and potential for π-π interactions in biological systems.
Table 1: Comparative Analysis of Related Thiophene-Containing Diols
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Variation |
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2-[(Thiophen-2-ylmethyl)amino]propane-1,3-diol | C₉H₁₃NO₂S | 199.27 | Parent compound |
2-Methyl-2-[(thiophen-2-ylmethyl)amino]propane-1,3-diol | C₁₀H₁₅NO₂S | 213.29 | Methyl group at C2 position |
2-{[(3-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol | C₈H₁₂BrNO₂S | 266.16 | Bromine substitution at thiophene C3 |
The addition of functional groups, such as bromine or methyl substituents, alters steric and electronic profiles, influencing reactivity and biological activity .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2-[(Thiophen-2-ylmethyl)amino]propane-1,3-diol likely follows multi-step protocols similar to those described for related amino diols. A patent (US9815772B2) outlines a generalized method for preparing 2-amino-1,3-propane diol derivatives, involving:
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Nucleophilic substitution: Reacting propane-1,3-diol derivatives with amines under basic conditions.
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Thiophene incorporation: Introducing the thiophen-2-ylmethyl group via alkylation or reductive amination .
For example, the methylated analog 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propane-1,3-diol is synthesized by reacting 2-methyl-2-aminopropane-1,3-diol with thiophene-2-carbaldehyde followed by reduction .
Key Reactions
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Esterification: The hydroxyl groups on the diol backbone can undergo esterification with acyl chlorides, enabling the creation of prodrugs or polymer precursors.
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Coordination chemistry: The amino and hydroxyl groups may act as ligands for metal ions, forming complexes with potential catalytic or therapeutic applications.
Physicochemical Properties
While direct data on 2-[(Thiophen-2-ylmethyl)amino]propane-1,3-diol are scarce, inferences can be drawn from analogs:
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Solubility: High polarity due to hydroxyl and amino groups suggests solubility in polar solvents (e.g., water, ethanol). The methylated derivative exhibits limited water solubility, likely due to increased hydrophobicity .
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Stability: Thiophene rings are generally stable under ambient conditions but may degrade under strong oxidizing agents or prolonged UV exposure.
Hazard Category | Signal Word | Precautionary Measures |
---|---|---|
Skin Irritation (Cat. 2) | Warning | Use gloves; wash skin post-exposure |
Eye Irritation (Cat. 2A) | Warning | Wear goggles; rinse eyes immediately |
Respiratory Irritation | Warning | Use in well-ventilated areas; avoid inhalation |
Research Gaps and Future Directions
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Pharmacokinetic Studies: Absence of data on absorption, distribution, metabolism, and excretion (ADME) limits therapeutic development.
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Structure-Activity Relationships (SAR): Systematic modifications (e.g., halogenation, alkylation) could optimize bioactivity and reduce toxicity.
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Material Science Applications: Exploration of diol-thiophene hybrids as monomers for conductive polymers or sensors remains unexplored.
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